molecular formula C25H17N5O8 B12617447 (3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile

(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile

Cat. No.: B12617447
M. Wt: 515.4 g/mol
InChI Key: WPJSCVOHMKPYEI-JKLQHZFJSA-N
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Description

The compound (3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple rings, nitro groups, and a carbonitrile group. Its unique configuration makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile involves multiple steps, typically starting with the preparation of the core indolizine structure. This can be achieved through a series of cyclization reactions, often catalyzed by transition metals such as copper or palladium. The introduction of the nitro and methoxy groups is usually accomplished through nitration and methylation reactions, respectively. The final steps involve the formation of the carbonitrile group and the attachment of the phenylcarbonyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would be a key consideration, with a focus on maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile: can undergo a variety of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the methoxy group could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use as a probe for studying biological processes, particularly those involving nitro and carbonitrile groups.

    Medicine: Exploration of its pharmacological properties, including potential anti-cancer or anti-inflammatory activities.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro groups may participate in redox reactions, while the carbonitrile group could interact with nucleophilic sites in biological molecules. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile: can be compared with other similar compounds, such as:

  • (3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(4-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
  • (3aS,4R,9aS,9bR)-2-(2-methoxy-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile

These compounds share similar structural features but differ in the position or nature of the substituents, which can significantly affect their chemical and biological properties. The unique combination of functional groups in This compound makes it distinct and potentially more versatile in certain applications.

Properties

Molecular Formula

C25H17N5O8

Molecular Weight

515.4 g/mol

IUPAC Name

(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-(3-nitrobenzoyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-8-carbonitrile

InChI

InChI=1S/C25H17N5O8/c1-38-19-6-5-16(30(36)37)11-17(19)28-24(32)20-18-9-13(12-26)7-8-27(18)22(21(20)25(28)33)23(31)14-3-2-4-15(10-14)29(34)35/h2-11,18,20-22H,1H3/t18-,20-,21-,22+/m0/s1

InChI Key

WPJSCVOHMKPYEI-JKLQHZFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)[C@H]3[C@@H]4C=C(C=CN4[C@H]([C@H]3C2=O)C(=O)C5=CC(=CC=C5)[N+](=O)[O-])C#N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=C(C=CN4C(C3C2=O)C(=O)C5=CC(=CC=C5)[N+](=O)[O-])C#N

Origin of Product

United States

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